![molecular formula C29H44O10 B13747042 Digoxigenin-beta-D-glucosid [German] CAS No. 25817-75-8](/img/structure/B13747042.png)
Digoxigenin-beta-D-glucosid [German]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Digoxigenin-beta-D-glucosid is a compound derived from the cardenolide digoxigenin, which is found in the flowers and leaves of Digitalis purpurea, Digitalis orientalis, and Digitalis lanata . Digoxigenin is a steroid that is commonly used as a hapten in molecular biology applications due to its high antigenicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Digoxigenin-beta-D-glucosid can be synthesized through the hydrolysis of digoxin, which is a glycoside found in Digitalis species . The hydrolysis process involves breaking down digoxin to release digoxigenin and glucose. This reaction typically requires acidic or enzymatic conditions to proceed efficiently .
Industrial Production Methods
Industrial production of digoxigenin-beta-D-glucosid involves the extraction of digoxin from Digitalis plants, followed by its hydrolysis to obtain digoxigenin. The digoxigenin is then conjugated with glucose to form digoxigenin-beta-D-glucosid . This process ensures a high yield of the compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Digoxigenin-beta-D-glucosid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the steroid structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . These reactions typically occur under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the steroid structure .
Wissenschaftliche Forschungsanwendungen
Digoxigenin-beta-D-glucosid has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of steroids.
Biology: Employed as a hapten in molecular biology for labeling and detecting nucleic acids and proteins.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the production of non-radioactive probes for hybridization assays.
Wirkmechanismus
The mechanism of action of digoxigenin-beta-D-glucosid involves its interaction with specific antibodies. As a hapten, it binds to anti-digoxigenin antibodies with high affinity, allowing for the detection and quantification of labeled biomolecules . This interaction is crucial for its use in various immunoassays and hybridization techniques.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Digoxin: A glycoside that can be hydrolyzed to produce digoxigenin.
Lanatoside C: Another glycoside found in Digitalis species that can be converted to digoxigenin.
Biotin: A popular hapten used in molecular biology applications.
Fluorescein: Another hapten used for labeling and detection purposes.
Uniqueness
Digoxigenin-beta-D-glucosid is unique due to its specific interaction with anti-digoxigenin antibodies, which provides high specificity and sensitivity in detection assays . This makes it a valuable tool in molecular biology and diagnostic applications.
Eigenschaften
CAS-Nummer |
25817-75-8 |
|---|---|
Molekularformel |
C29H44O10 |
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
3-[(3S,5R,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O10/c1-27-7-5-16(38-26-25(35)24(34)23(33)20(12-30)39-26)10-15(27)3-4-18-19(27)11-21(31)28(2)17(6-8-29(18,28)36)14-9-22(32)37-13-14/h9,15-21,23-26,30-31,33-36H,3-8,10-13H2,1-2H3/t15-,16+,17-,18?,19?,20?,21-,23-,24?,25?,26-,27+,28+,29+/m1/s1 |
InChI-Schlüssel |
CUAXLUAVLKYFFN-DIODYCJYSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@H]1CCC3C2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O[C@H]6C(C([C@@H](C(O6)CO)O)O)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OC6C(C(C(C(O6)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


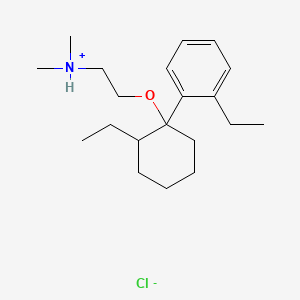
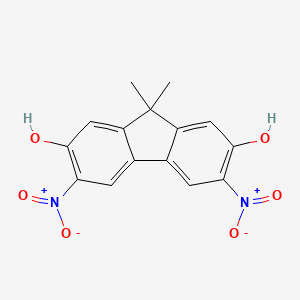

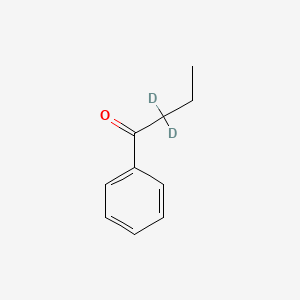
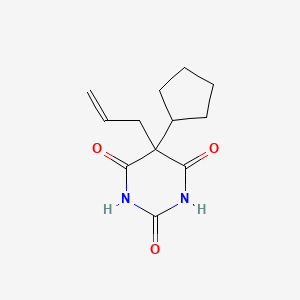
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
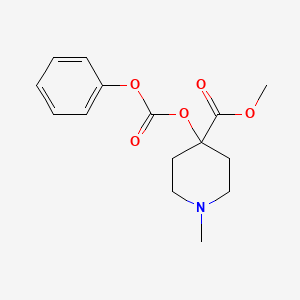
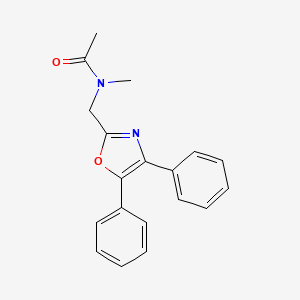
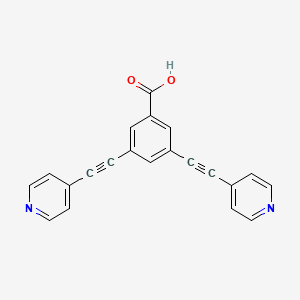
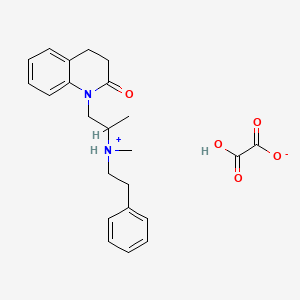
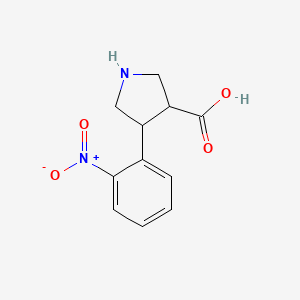
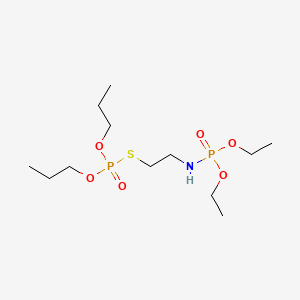
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)
